REACTION_SMILES
|
[CH2:13]1[CH2:14][NH:15][CH2:16][CH2:17][NH:18]1.[CH3:19][CH2:20][N:21]([CH2:22][CH3:23])[CH2:24][CH3:25].[CH3:26][CH2:27][O:28][CH2:29][CH3:30].[F:1][c:2]1[cH:3][cH:4][c:5]([CH3:12])[c:6]([S:8](=[O:9])(=[O:10])[Cl:11])[cH:7]1>>[F:1][c:2]1[cH:3][cH:4][c:5]([CH3:12])[c:6]([S:8](=[O:9])(=[O:10])[N:15]2[CH2:14][CH2:13][NH:18][CH2:17][CH2:16]2)[cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CNCCN1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(F)cc1S(=O)(=O)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1ccc(F)cc1S(=O)(=O)N1CCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |